molecular formula C13H16O2 B1321597 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one CAS No. 51510-01-1

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Cat. No.: B1321597
CAS No.: 51510-01-1
M. Wt: 204.26 g/mol
InChI Key: LNDAAGLXLPQHRH-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a hydroxymethyl group and a phenyl group

Scientific Research Applications

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one can be achieved through several methods. One common approach involves the hydroxymethylation of cyclohexanone derivatives. This process typically employs formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . Another method involves the use of metal catalysts and paraformaldehyde to achieve the desired hydroxymethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-4-phenylcyclohexan-1-one.

    Reduction: 4-(Hydroxymethyl)-4-phenylcyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring, a hydroxymethyl group, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(hydroxymethyl)-4-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDAAGLXLPQHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615414
Record name 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51510-01-1
Record name 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-4-phenylcyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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